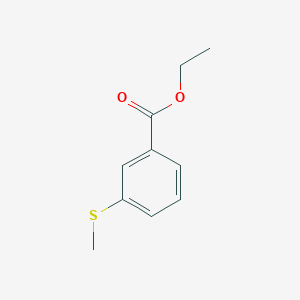

Ethyl 3-methylsulfanylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

1442-02-0 |

|---|---|

Molecular Formula |

C10H12O2S |

Molecular Weight |

196.27 g/mol |

IUPAC Name |

ethyl 3-methylsulfanylbenzoate |

InChI |

InChI=1S/C10H12O2S/c1-3-12-10(11)8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3 |

InChI Key |

DXATWXQPWLCGPA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)SC |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)SC |

Other CAS No. |

1442-02-0 |

Synonyms |

ethyl 3-methylsulfanylbenzoate |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Ethyl 3 Methylsulfanylbenzoate and Analogues

Established Synthetic Routes to Benzoate (B1203000) Esters

The creation of benzoate esters is a fundamental transformation in organic chemistry, with several reliable methods at the disposal of chemists. These traditional routes, including esterification, transesterification, and aminolysis, provide the basis for producing a wide array of ester compounds.

Esterification Reactions: Classical and Catalytic Approaches

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a cornerstone of organic synthesis. 3vsigmausa.com The direct esterification of 3-methylsulfanylbenzoic acid with ethanol (B145695) is a primary route to ethyl 3-methylsulfanylbenzoate.

Fischer-Speier Esterification: This classical approach involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ausetute.com.au The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, or the water formed is removed. ausetute.com.auucla.edu

Catalytic Approaches: A variety of catalysts have been developed to improve the efficiency and environmental friendliness of esterification reactions. researchgate.net These include:

Solid Acid Catalysts: Materials like modified montmorillonite (B579905) K10 clay have been shown to be effective for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.org These catalysts offer advantages in terms of ease of separation and reusability. ijstr.org

Zirconium Complexes: Moisture-tolerant zirconium complexes, such as Zr(Cp)2(CF3SO3)2·THF, have demonstrated catalytic activity for the dehydrative condensation of carboxylic acids and alcohols, tolerating a range of functional groups. nih.gov

Deep Eutectic Solvents (DES): A combination of a hydrogen bond donor (HBD) like p-toluenesulfonic acid and a hydrogen bond acceptor (HBA) such as benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride can act as a dual solvent-catalyst system. dergipark.org.tr This method has shown high conversions for the esterification of benzoic acid with different alcohols. dergipark.org.tr

Table 1: Comparison of Catalysts for Benzoic Acid Esterification

| Catalyst | Alcohol | Temperature (°C) | Conversion (%) | Reference |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Ethanol | 75 | 88.3 | dergipark.org.tr |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Butanol | 75 | 87.8 | dergipark.org.tr |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Hexanol | 75 | 67.5 | dergipark.org.tr |

| Ionic Liquid (1-Butyl-3-methylimidazolium chloride) | Ethanol | 75 | Lower than DES | dergipark.org.tr |

| Ion Exchange Resin (Amberlyst 15) | Ethanol | 75 | Lower than DES | dergipark.org.tr |

| Phosphoric acid modified Montmorillonite K-10 | Methanol (B129727) | Reflux | High | ijstr.org |

| Phosphoric acid modified Montmorillonite K-10 | Benzyl alcohol | Reflux | High | ijstr.org |

This table is interactive. Click on the headers to sort the data.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. asianpubs.org This method is particularly useful for converting an existing ester, such as methyl 3-methylsulfanylbenzoate, into ethyl 3-methylsulfanylbenzoate by reacting it with ethanol. The reaction is typically catalyzed by an acid or a base. ucla.eduasianpubs.org

Recent advancements have introduced milder and more efficient catalysts for this transformation:

Lithium bis(trimethylsilyl)amide (LiHMDS): This strong, non-nucleophilic base has been used for rapid and highly efficient transition-metal-free transesterification under solvent-free conditions. researchgate.net

Sodium bis[ethylene dioxy]borate: This mild catalyst has been shown to be selective for the transesterification of both aliphatic and aromatic esters. asianpubs.org

Platinum Dioxide (PtO2) and Nickel Oxide (NiO): These metal oxides have been found to mediate transesterification under essentially neutral conditions, offering an environmentally friendly alternative. rsc.org For instance, methyl 3,5-dimethoxybenzoate (B1226732) was efficiently converted to its ethyl ester in high yield using PtO2 in ethanol. rsc.org

Aminolysis Reactions for Ester Transformations

Aminolysis is the reaction of an ester with an amine to produce an amide and an alcohol. youtube.com While this reaction primarily leads to amides, it represents a potential pathway for the transformation of benzoate esters. The reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com

Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have shown that the reaction can proceed through both concerted and stepwise mechanisms, with general base catalysis significantly lowering the activation energy. nih.govacs.org The use of 6-halo-2-pyridones as organocatalysts has been shown to be effective for the aminolysis of various esters, including methyl benzoate. rsc.org

Novel and Emerging Synthetic Strategies for Ethyl 3-Methylsulfanylbenzoate Derivatives

The development of new synthetic methods is crucial for accessing a wider range of functionalized organosulfur benzoates with improved efficiency and selectivity.

Functionalization of Aromatic Rings bearing Sulfur and Ester Groups

Direct functionalization of the aromatic ring of compounds like ethyl 3-methylsulfanylbenzoate allows for the introduction of additional substituents, leading to a diverse array of derivatives. These reactions must be carefully controlled to achieve the desired regioselectivity.

Chemo- and Regioselective Synthetic Approaches for Organosulfur Benzoates

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of multifunctional molecules. For instance, in the synthesis of a derivative like ethyl 2-hydroxy-4-methyl-6-methylsulfanylbenzoate, the placement of the hydroxyl, methyl, and methylsulfanyl groups on the benzoate ring requires precise synthetic control. chemsynthesis.com Similarly, the synthesis of ethyl p-(3-trifluoromethylheptyloxy)benzoate involves the selective etherification of ethyl p-hydroxybenzoate. prepchem.com The development of catalysts and reaction conditions that can differentiate between various reactive sites on the molecule is an active area of research.

Application of Multicomponent Reactions in Analogous Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of analogues of ethyl 3-methylsulfanylbenzoate, several MCRs are particularly relevant, offering pathways to molecules that share key structural features, such as the substituted benzene (B151609) ring or the presence of a sulfur-containing substituent.

Gewald Reaction

The Gewald reaction is a classic MCR that produces highly substituted 2-aminothiophenes from an α-methylene carbonyl compound, a cyanoester (or other activated acetonitrile), and elemental sulfur in the presence of a base. arkat-usa.orgorganic-chemistry.org While not directly yielding a benzoate structure, the resulting thiophene (B33073) ring is a bioisostere of the benzene ring, and the reaction allows for the introduction of various substituents, making it a valuable method for creating structural analogues.

The general mechanism begins with a Knoevenagel condensation between the carbonyl compound and the activated acetonitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to form the 2-aminothiophene product. arkat-usa.org

Research Findings: The versatility of the Gewald reaction is demonstrated by its wide substrate scope and amenability to various reaction conditions. researchgate.net Modifications such as microwave-assisted synthesis and the use of solid supports have been developed to improve reaction times and simplify purification. organic-chemistry.orgthieme-connect.com For instance, the reaction can be performed with α-sulfanylaldehydes or ketones and α-substituted acetonitriles. arkat-usa.org The products, polysubstituted 2-aminothiophenes, are important building blocks in medicinal chemistry and materials science. umich.edu

The following table showcases representative examples of substituted thiophenes synthesized via the Gewald reaction, illustrating the diversity of achievable analogues.

| Carbonyl Compound | Activated Nitrile | Product | Yield (%) |

| Cyclohexanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | ~90% |

| Acetone | Ethyl cyanoacetate | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 75-85% |

| Phenylacetaldehyde | Malononitrile | 2-Amino-4-phenylthiophene-3-carbonitrile | 60-70% |

| Diethyl ketone | Cyanoacetamide | 2-Amino-4,5-diethylthiophene-3-carboxamide | ~80% |

Passerini and Ugi Reactions

Isocyanide-based multicomponent reactions (IMCRs), primarily the Passerini and Ugi reactions, are exceptionally effective for generating peptide-like structures and other complex molecules, including analogues of benzoates.

The Passerini three-component reaction (P-3CR) typically involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. researchgate.netbeilstein-journals.org By using a substituted benzoic acid, this reaction provides a direct route to incorporating a benzoate moiety into a more complex scaffold. The reaction has been shown to be effective with a wide range of substrates, including those with various functional groups on the benzoic acid and aldehyde components. acs.org

The Ugi four-component reaction (U-4CR) extends this complexity by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide. numberanalytics.com This reaction is a cornerstone of combinatorial chemistry for drug discovery, allowing for the creation of vast libraries of compounds from readily available starting materials. nih.gov The Ugi reaction can be used to synthesize analogues where a substituted benzoate group is attached to a peptide-like backbone.

Research Findings: Research has demonstrated the broad applicability of these reactions. The Passerini reaction, for example, has been successfully employed with α-ketophosphonates and benzoic acid derivatives to produce complex phosphorylated compounds. researchgate.net Sequential strategies combining the Passerini reaction with subsequent cyclizations, such as the aza-Wittig reaction, have been developed to create diverse heterocyclic systems, including 3,4-dihydroquinazolines and 4H-3,1-benzothiazines. beilstein-journals.orgnih.gov

The Ugi reaction has been instrumental in synthesizing libraries of potential therapeutic agents, including histone deacetylase (HDAC) inhibitors and philanthotoxin (B172612) analogues. nih.gov In these syntheses, a substituted benzoic acid can serve as the acid component, directly integrating the desired structural motif into the final products.

The table below provides a conceptual overview of how these reactions can be applied to generate benzoate analogues.

| Reaction | Components | General Product Structure (Analogue) |

| Passerini | Benzoic acid derivative, Aldehyde, Isocyanide | α-(Benzoyloxy)carboxamide |

| Ugi | Benzoic acid derivative, Aldehyde, Amine, Isocyanide | N-acyl-α-aminocarboxamide with a benzoate group |

Reaction Mechanisms and Chemical Reactivity of Ethyl 3 Methylsulfanylbenzoate

Mechanistic Investigations of Ester Hydrolysis and Solvolysis

The hydrolysis of the ester group in ethyl 3-methylsulfanylbenzoate to 3-methylsulfanylbenzoic acid and ethanol (B145695) can be achieved under both acidic and basic conditions. The reaction mechanism and kinetics are influenced by the electronic properties of the 3-methylsulfanyl substituent. While the sulfur atom has lone pairs that can participate in resonance, the primary electronic influence of the methylsulfanyl group in the meta position is a weak electron-withdrawing inductive effect, which slightly enhances the electrophilicity of the carbonyl carbon.

The acid-catalyzed hydrolysis of ethyl 3-methylsulfanylbenzoate is a reversible process that follows the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, which is the reverse of Fischer esterification.

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ethoxy group. This transfer may be facilitated by other water molecules acting as proton shuttles.

Elimination of Ethanol: The protonated ethoxy group is now a good leaving group (ethanol). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 3-methylsulfanylbenzoic acid and regenerate the hydronium ion catalyst.

Base-promoted hydrolysis, also known as saponification, is an irreversible process that follows the BAC2 (base-promoted, acyl-oxygen cleavage, bimolecular) mechanism. This method is generally more efficient than acid-catalyzed hydrolysis.

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OC₂H₅) as the leaving group.

Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed 3-methylsulfanylbenzoic acid. This is a rapid and irreversible acid-base reaction that produces ethanol and the 3-methylsulfanylbenzoate anion.

Nucleophilic and Electrophilic Reactivity Profiles

The electrophilic carbonyl carbon of the ester and the nucleophilic sulfur atom of the methylsulfanyl group are the primary sites for nucleophilic and electrophilic reactions, respectively.

Ethyl 3-methylsulfanylbenzoate reacts with organometallic reagents, such as Grignard reagents (RMgX), at the ester functional group. The reaction proceeds via nucleophilic acyl substitution followed by a nucleophilic addition to yield a tertiary alcohol. Two equivalents of the Grignard reagent are consumed in this process. The methylsulfanyl group is generally unreactive towards Grignard reagents under typical reaction conditions.

The mechanism is as follows:

First Nucleophilic Attack: The Grignard reagent attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of Ethoxide: The intermediate collapses, eliminating the ethoxide group to form a ketone, 3-(methylsulfanyl)phenyl ketone.

Second Nucleophilic Attack: The ketone intermediate is more reactive than the starting ester. A second molecule of the Grignard reagent rapidly attacks the ketone's carbonyl carbon, forming a magnesium alkoxide intermediate.

Protonation: Subsequent workup with an aqueous acid protonates the alkoxide to give the final tertiary alcohol product.

Table 1: Reaction of Ethyl 3-methylsulfanylbenzoate with Grignard Reagents

| Reactant | Reagent (Excess) | Intermediate | Final Product |

| Ethyl 3-methylsulfanylbenzoate | Methylmagnesium bromide (CH₃MgBr) | 3-(Methylsulfanyl)acetophenone | 2-(3-(Methylsulfanyl)phenyl)propan-2-ol |

| Ethyl 3-methylsulfanylbenzoate | Phenylmagnesium bromide (C₆H₅MgBr) | 3-(Methylsulfanyl)benzophenone | (3-(Methylsulfanyl)phenyl)diphenylmethanol |

Ethyl 3-methylsulfanylbenzoate can be converted to the corresponding amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is another example of nucleophilic acyl substitution. The reaction is typically slower than base-promoted hydrolysis and often requires heating.

The mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester, forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen of the ethoxy group, making it a better leaving group (ethanol).

Elimination of Ethanol: The intermediate collapses, expelling an ethanol molecule and forming the N-substituted 3-methylsulfanylbenzamide.

Oxidative and Reductive Transformations of the Ester and Sulfide (B99878) Moieties

Both the ester and the sulfide functional groups in ethyl 3-methylsulfanylbenzoate can undergo redox reactions, often with high selectivity depending on the reagents and conditions employed.

Reductive Transformations:

The ester group can be reduced by strong reducing agents.

Reduction to a Primary Alcohol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce the ester group to a primary alcohol, [3-(methylsulfanyl)phenyl]methanol. The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced.

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage (3-methylsulfanylbenzaldehyde) by using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures.

The methylsulfanyl group is generally stable to these hydride reducing agents.

Oxidative Transformations:

The sulfide moiety is susceptible to oxidation, and this transformation can be performed selectively in the presence of the ester group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

Oxidation to Sulfoxide (B87167): Using one equivalent of an oxidizing agent, such as m-CPBA at low temperatures or hydrogen peroxide, the methylsulfanyl group can be selectively oxidized to a methylsulfinyl group, yielding ethyl 3-(methylsulfinyl)benzoate.

Oxidation to Sulfone: The use of two or more equivalents of the oxidizing agent, or more forcing conditions, leads to further oxidation of the sulfoxide to a sulfone, resulting in the formation of ethyl 3-(methylsulfonyl)benzoate.

The ester functional group is generally resistant to oxidation under the conditions used for sulfide oxidation.

Table 2: Summary of Redox Reactions of Ethyl 3-methylsulfanylbenzoate

| Transformation | Reagent(s) | Functional Group Transformed | Product |

| Reduction | LiAlH₄, then H₂O | Ester | [3-(Methylsulfanyl)phenyl]methanol |

| Reduction | DIBAL-H, -78 °C, then H₂O | Ester | 3-Methylsulfanylbenzaldehyde |

| Oxidation | 1 eq. m-CPBA or H₂O₂ | Sulfide | Ethyl 3-(methylsulfinyl)benzoate |

| Oxidation | ≥2 eq. m-CPBA or H₂O₂ | Sulfide | Ethyl 3-(methylsulfonyl)benzoate |

Selective Oxidation of the Sulfide Group to Sulfoxides and Sulfones

The sulfur atom in Ethyl 3-methylsulfanylbenzoate is susceptible to oxidation, offering a pathway to synthesize the corresponding sulfoxide and sulfone derivatives. This transformation is a common and crucial reaction in organic synthesis, as sulfoxides and sulfones are important intermediates and possess unique chemical properties. The selective oxidation of the sulfide can be achieved with a variety of oxidizing agents, where the reaction can be controlled to yield either the sulfoxide or the sulfone as the major product.

The oxidation to the sulfoxide, Ethyl 3-(methylsulfinyl)benzoate, represents the first level of oxidation. Further oxidation of the sulfoxide yields the sulfone, Ethyl 3-(methylsulfonyl)benzoate. The choice of oxidant and the control of reaction conditions, such as stoichiometry, temperature, and reaction time, are critical for achieving selectivity. Thioethers are generally more susceptible to oxidation than the aromatic ring or the ester group, allowing for chemoselective transformations.

Common reagents for the oxidation of sulfides include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and metal-based catalysts. For instance, hydrogen peroxide can be used, often in the presence of a catalyst, to afford either the sulfoxide or the sulfone. By using one equivalent of the oxidizing agent, the reaction can often be stopped at the sulfoxide stage. The use of excess oxidant and/or harsher conditions typically leads to the formation of the sulfone.

Recent research has highlighted the use of specialized catalytic systems to improve efficiency and selectivity. For example, organic ligand-modified polyoxomolybdates have demonstrated high catalytic performance in the selective oxidation of various thioethers to sulfoxides with high conversion and selectivity within minutes at room temperature. rsc.org

Table 1: Reagents for Selective Oxidation of Ethyl 3-methylsulfanylbenzoate

| Reagent | Product | Conditions | Selectivity |

| Hydrogen Peroxide (H₂O₂, 1 equiv.) | Ethyl 3-(methylsulfinyl)benzoate | Catalytic acid or metal catalyst | Good for sulfoxide |

| meta-Chloroperoxybenzoic acid (m-CPBA, 1 equiv.) | Ethyl 3-(methylsulfinyl)benzoate | Low temperature (e.g., 0 °C) | Excellent for sulfoxide |

| Hydrogen Peroxide (H₂O₂, >2 equiv.) | Ethyl 3-(methylsulfonyl)benzoate | Elevated temperature, prolonged reaction time | Good for sulfone |

| meta-Chloroperoxybenzoic acid (m-CPBA, >2 equiv.) | Ethyl 3-(methylsulfonyl)benzoate | Room temperature or gentle heating | Excellent for sulfone |

| Potassium Permanganate (KMnO₄) | Ethyl 3-(methylsulfonyl)benzoate | Varies | Strong oxidant, tends to form sulfone |

| Polyoxomolybdate catalyst / H₂O₂ | Ethyl 3-(methylsulfinyl)benzoate | Room temperature | High selectivity for sulfoxide rsc.org |

Reduction Pathways of the Carboxyl Ester Group

The carboxyl ester group of Ethyl 3-methylsulfanylbenzoate can be reduced to a primary alcohol, (3-(methylsulfanyl)phenyl)methanol. This transformation typically requires the use of strong reducing agents, as esters are less reactive than aldehydes or ketones. The thioether group is generally stable under the conditions used for ester reduction with complex metal hydrides.

The most common and effective reagent for this reduction is Lithium aluminum hydride (LiAlH₄ or LAH). youtube.compharmaguideline.comyoutube.com LAH is a powerful and non-selective reducing agent that readily converts esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent compared to LAH. youtube.compharmaguideline.comyoutube.comwordpress.com Under standard conditions (e.g., in methanol (B129727) or ethanol at room temperature), NaBH₄ does not typically reduce esters. pharmaguideline.com This selectivity allows for the reduction of aldehydes or ketones in the presence of an ester group. However, the reactivity of NaBH₄ can be enhanced by using higher temperatures, co-solvents like THF or dioxane, or additives, which can enable the reduction of esters, albeit more slowly than with LAH. wordpress.com

The general mechanism for ester reduction by LAH involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LAH to form an alkoxide, which is then protonated during workup to yield the primary alcohol.

Table 2: Reduction of Ethyl 3-methylsulfanylbenzoate

| Reagent | Product | Conditions | Remarks |

| Lithium Aluminum Hydride (LiAlH₄) | (3-(methylsulfanyl)phenyl)methanol | 1. Anhydrous Ether/THF 2. H₃O⁺ workup | Standard, high-yield method for ester reduction. youtube.compharmaguideline.comyoutube.com |

| Sodium Borohydride (NaBH₄) | No reaction (or very slow) | Methanol/Ethanol, Room Temp. | Ester is unreactive under standard conditions. pharmaguideline.com |

| Sodium Borohydride (NaBH₄) / Heat | (3-(methylsulfanyl)phenyl)methanol | Dioxane/Methanol, Reflux | Enhanced reactivity allows for ester reduction. wordpress.com |

Catalytic Oxidation Mechanisms for Related Ethyl Esters

Catalytic oxidation provides an efficient and often more environmentally friendly alternative to stoichiometric reagents. For thioether-containing esters, catalytic systems can be designed to selectively oxidize the sulfur atom or other parts of the molecule.

One prominent mechanism involves metal-catalyzed oxidation of the sulfide group using a green oxidant like molecular oxygen (O₂) or hydrogen peroxide. Copper-based catalytic systems, for example, have been developed for the transformation of various aryl-containing substrates. nih.govresearchgate.net In a hypothetical catalytic cycle for the oxidation of the thioether in Ethyl 3-methylsulfanylbenzoate, a high-valent metal-oxo species could be generated in situ. This species would then transfer an oxygen atom to the electron-rich sulfur atom, forming the sulfoxide and regenerating the lower-valent metal catalyst. The catalyst is then re-oxidized by the terminal oxidant (e.g., O₂) to complete the cycle. The selectivity for mono-oxidation (sulfoxide) versus di-oxidation (sulfone) can often be controlled by tuning the catalyst, solvent, and reaction conditions.

Another area of catalytic oxidation relevant to ethyl esters is the oxidative dehydrogenation of the ethyl group itself, although this is less common for benzoate (B1203000) esters. For instance, mesoporous vanadia–titania materials have been shown to be highly effective catalysts for the selective oxidation of ethyl lactate (B86563) to ethyl pyruvate (B1213749) using O₂. nih.govnih.gov The proposed mechanism involves the activation of the C-H bond adjacent to the ester oxygen on the catalyst surface. While a different substrate, this demonstrates the potential for catalytic systems to target specific C-H bonds in an ethyl ester framework under the right conditions.

Furthermore, electroenzymatic systems have been explored for the deracemization of sulfoxides, which involves a catalytic oxidation step. acs.org In such a system, a thioether is oxidized to a racemic sulfoxide, which is then selectively reduced by an enzyme, providing a pathway to enantiomerically enriched sulfoxides. This highlights the synergy of chemical and biological catalysis in oxidation reactions.

Rearrangement and Cycloaddition Reactions Involving Ethyl 3-Methylsulfanylbenzoate Scaffolds

The structural framework of Ethyl 3-methylsulfanylbenzoate and its derivatives can participate in various rearrangement and cycloaddition reactions, leading to the formation of more complex molecular architectures.

Rearrangement Reactions:

A notable rearrangement reaction accessible from this scaffold is the Pummerer rearrangement . wikipedia.orgresearchgate.netsemanticscholar.org This reaction does not occur with the thioether directly but with its oxidized form, the sulfoxide (Ethyl 3-(methylsulfinyl)benzoate). When the sulfoxide is treated with an activating agent, typically acetic anhydride, it rearranges to form an α-acyloxy thioether. The mechanism begins with the acylation of the sulfoxide oxygen, creating a good leaving group. Subsequent deprotonation at the α-carbon (the methyl group) and elimination leads to a highly electrophilic thionium (B1214772) ion intermediate. Trapping of this intermediate by the acetate (B1210297) nucleophile at the α-carbon yields the rearranged product. This reaction is a powerful tool for introducing functionality at the carbon adjacent to the sulfur atom.

Aryl thioethers themselves can undergo other types of rearrangements under specific conditions, though these are less common than the Pummerer reaction. acs.orgacs.org

Cycloaddition Reactions:

The aromatic ring of Ethyl 3-methylsulfanylbenzoate can act as a component in cycloaddition reactions, although its aromaticity makes it less reactive than simple dienes. The Diels-Alder reaction , a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. masterorganicchemistry.com While the benzene (B151609) ring itself is a poor diene, derivatives where the aromaticity is disrupted or in fused aromatic systems like benzothiophenes can undergo Diels-Alder reactions. rsc.org For Ethyl 3-methylsulfanylbenzoate, it is more likely to function as a dienophile if the aromatic ring were substituted with strongly electron-withdrawing groups, or if the ester group were attached to a diene system.

The potential for the molecule to participate in 1,3-dipolar cycloadditions also exists. researchgate.netmdpi.com For example, if a 1,3-dipole, such as a nitrile oxide or an azide, were introduced into the molecule, it could undergo an intramolecular cycloaddition with a suitably positioned dipolarophile. Alternatively, derivatives of Ethyl 3-methylsulfanylbenzoate could act as dipolarophiles, reacting with external 1,3-dipoles to form five-membered heterocyclic rings. The electronic nature of the substituents on the aromatic ring would significantly influence the rate and regioselectivity of such cycloadditions.

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Methylsulfanylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei, along with their correlations, a complete picture of the atomic connectivity in ethyl 3-methylsulfanylbenzoate can be assembled.

In the ¹H NMR spectrum of ethyl 3-methylsulfanylbenzoate, the ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) typically appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group present as a triplet, coupled to the methylene protons. The methylthio group (-SCH₃) appears as a sharp singlet, as its protons are not coupled to any neighboring protons. The aromatic protons exhibit a more complex splitting pattern in the downfield region of the spectrum, consistent with a 1,3-disubstituted benzene (B151609) ring. researchgate.netmsu.edumnstate.eduorgchemboulder.com

Table 1: Characteristic ¹H NMR Chemical Shift Ranges for Functional Groups in Ethyl 3-Methylsulfanylbenzoate

| Functional Group | Proton Type | Chemical Shift (δ, ppm) Range | Multiplicity |

| Ethyl | -OCH₂CH₃ | 4.0 - 4.4 | Quartet (q) |

| Ethyl | -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) |

| Methylthio | -SCH₃ | 2.4 - 2.6 | Singlet (s) |

| Aromatic | Ar-H | 7.0 - 8.0 | Multiplet (m) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. msu.eduorgchemboulder.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. chemguide.co.uklibretexts.org The carbonyl carbon of the ester group is typically the most downfield signal. The aromatic carbons appear in a distinct region, with their chemical shifts influenced by the electron-donating methylsulfanyl group and the electron-withdrawing ethyl ester group. researchgate.net The carbons of the ethyl and methylthio groups are found in the upfield region of the spectrum. researchgate.net

Heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning these resonances definitively. researchgate.netcolumbia.edusdsu.edu HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons. columbia.edu HMBC, on the other hand, reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons (like the carbonyl and the substituted aromatic carbons) and piecing together the entire molecular framework. researchgate.netcolumbia.edusdsu.edu

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Ethyl 3-Methylsulfanylbenzoate

| Carbon Type | Chemical Shift (δ, ppm) Range |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (Ar-C) | 120 - 140 |

| Methylene (-OCH₂-) | 60 - 65 |

| Methylthio (-SCH₃) | 15 - 20 |

| Methyl (-CH₃) | 13 - 15 |

Note: These are typical ranges and can be influenced by the solvent and substitution pattern. chemguide.co.uklibretexts.org

While ethyl 3-methylsulfanylbenzoate is not chiral and thus lacks stereoisomers, 2D NMR techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are still valuable for confirming proton-proton connectivities and spatial proximities. researchgate.netyoutube.comwiley.com

COSY experiments would show correlations between adjacent protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group and revealing the coupling network among the aromatic protons. longdom.orgslideshare.netyoutube.com NOESY provides information about which protons are close to each other in space, even if they are not directly bonded. youtube.comlibretexts.org For example, a NOESY spectrum could show a correlation between the methylthio protons and the aromatic proton at the C2 or C4 position, providing further confirmation of the substituent's location on the benzene ring. libretexts.org

High-Resolution Mass Spectrometry for Fragmentation Pathways and Molecular Ion Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.govmdpi.com For ethyl 3-methylsulfanylbenzoate, HRMS would provide a precise mass for the molecular ion, confirming its chemical formula (C₁₀H₁₂O₂S).

The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for aromatic esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group (-COOCH₂CH₃). For sulfur-containing compounds, fragmentation can also involve the cleavage of the C-S bond. acs.orgacs.orgnist.gov Analysis of these fragment ions helps to corroborate the structure determined by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netrsc.org The IR spectrum of ethyl 3-methylsulfanylbenzoate is expected to show strong absorption bands characteristic of its functional groups. masterorganicchemistry.com A prominent peak will be observed for the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. mdpi.com C-O stretching vibrations of the ester will also be present. Aromatic C-H and C=C stretching vibrations will appear in their characteristic regions. The C-S stretching vibration is typically weaker and appears at lower frequencies. americanelements.com

Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Key IR Absorption Frequencies for Ethyl 3-Methylsulfanylbenzoate

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-S | Stretching | 600 - 800 |

Computational Chemistry and Molecular Modeling of Ethyl 3 Methylsulfanylbenzoate

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For Ethyl 3-methylsulfanylbenzoate, DFT studies would be invaluable for mapping out potential reaction pathways, for instance, in its synthesis or degradation. By calculating the energies of reactants, products, and transition states, researchers could predict the feasibility and kinetics of various chemical transformations. Such studies often elucidate complex reaction mechanisms that are difficult to observe experimentally. At present, there are no published DFT studies that specifically detail the reaction pathways or transition states involving Ethyl 3-methylsulfanylbenzoate.

Ab Initio Methods for Electronic Property and Spectroscopic Feature Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations could provide highly accurate predictions of the electronic properties of Ethyl 3-methylsulfanylbenzoate, such as its dipole moment, polarizability, and ionization potential. Furthermore, ab initio calculations can be used to simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. This would allow for a direct comparison with experimental data, aiding in the structural confirmation of the compound. A search of the scientific literature did not yield any specific ab initio studies on the electronic or spectroscopic properties of Ethyl 3-methylsulfanylbenzoate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of Ethyl 3-methylsulfanylbenzoate would involve calculating the trajectories of its atoms over time, providing a detailed view of its conformational flexibility. This would be particularly useful for understanding how the ethyl and methylsulfanyl groups rotate and interact with the benzene (B151609) ring.

MD simulations can also be used to study intermolecular interactions, for example, by simulating the behavior of Ethyl 3-methylsulfanylbenzoate in different solvents or in the presence of other molecules. This could shed light on its solubility and how it interacts with biological macromolecules. Currently, there are no published MD simulation studies focused on Ethyl 3-methylsulfanylbenzoate.

In Silico Approaches for Chemical Design and Property Prediction

In silico methods leverage computer simulations to predict the properties and biological activity of chemical compounds, playing a crucial role in drug discovery and materials science.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties. To develop a QSAR/QSPR model for a series of compounds including Ethyl 3-methylsulfanylbenzoate, one would need a dataset of molecules with known activities or properties. Molecular descriptors (numerical representations of chemical information) would be calculated for each molecule, and a statistical method would be used to build a predictive model. Such a model could then be used to estimate the activity or properties of new, untested compounds. No specific QSAR or QSPR models involving Ethyl 3-methylsulfanylbenzoate were found in the reviewed literature.

Molecular Docking and Ligand-Binding Studies for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If Ethyl 3-methylsulfanylbenzoate were being investigated as a potential drug candidate, molecular docking could be used to predict its binding affinity and mode of interaction with a specific protein target. These studies can provide valuable mechanistic insights into how a small molecule might exert a biological effect, guiding the design of more potent and selective analogs. A review of the available scientific literature revealed no molecular docking studies that have been performed with Ethyl 3-methylsulfanylbenzoate.

Applications and Utility in Contemporary Chemical Synthesis and Materials Science

Role as an Intermediate in Organic Synthesis

The reactivity of the ester and methylsulfanyl groups allows Ethyl 3-methylsulfanylbenzoate to serve as a strategic intermediate in the construction of a wide array of organic structures.

Ethyl 3-methylsulfanylbenzoate and its analogs are recognized as important intermediates in the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries. evitachem.comq100lifesciences.com The methylsulfanyl group (-S-CH₃) is a particularly useful synthetic handle; it can be readily oxidized to a sulfoxide (B87167) (-SO-CH₃) or a sulfone (-SO₂-CH₃), functionalities that are present in numerous therapeutic agents and pesticides. evitachem.comyoutube.com This oxidative functionalization alters the steric and electronic properties of the molecule, which is a key strategy in drug discovery for optimizing binding to biological targets. smolecule.com

In the pharmaceutical sector, organosulfur compounds are integral to a wide range of drugs, including anticancer, antimicrobial, and anti-inflammatory agents. jmchemsci.comresearchgate.net Specifically, functionalized benzoates serve as precursors for kinase inhibitors, a significant class of targeted cancer therapies. nih.goved.ac.uknih.gov Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer progression. ed.ac.uk The development of small molecules that can inhibit these enzymes is a major focus of modern oncology research. nih.govresearchgate.net

In agrochemical synthesis, related compounds like methyl 3-(methylthio)benzoate are used to create potent herbicides. smolecule.com A notable example is its use as a precursor for synthesizing 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid, a key herbicide intermediate. smolecule.com The synthetic pathway leverages the oxidation of the thioether to a sulfone, highlighting the importance of this functional group. smolecule.com

| Intermediate Class | Key Functional Group | Transformation | Resulting Bioactive Scaffold | Application Area |

|---|---|---|---|---|

| Thioether Benzoates | Thioether (-S-CH₃) | Oxidation | Sulfonyl Benzoates | Agrochemicals (Herbicides) smolecule.com |

| Thioether Benzoates | Thioether (-S-CH₃) / Ester | Oxidation / Cyclization | Benzothiazines | Pharmaceuticals nih.gov |

| Functionalized Benzoates | Ester / Aromatic Ring | Condensation / Cyclization | Kinase Inhibitors | Pharmaceuticals (Oncology) nih.goved.ac.uk |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. ijirset.comnih.gov Ethyl 3-methylsulfanylbenzoate provides a functionalized benzene (B151609) ring that can be elaborated into various fused heterocyclic systems. For example, the synthesis of benzothiazoles, a privileged scaffold in drug discovery, often involves the condensation of an aminothiophenol with a carboxylic acid derivative. nih.govresearchgate.net Similarly, thiophene (B33073) and its fused-ring derivatives like benzothiophene (B83047) are important heterocycles that can be synthesized from appropriately substituted precursors. rroij.com The presence of both the ester and the versatile thioether group makes Ethyl 3-methylsulfanylbenzoate a promising starting material for such synthetic campaigns. organic-chemistry.org

Furthermore, the sulfur atom in Ethyl 3-methylsulfanylbenzoate is a prochiral center. This allows for its use in asymmetric synthesis to create chiral molecules. nih.govacs.org A key transformation is the stereoselective oxidation of the thioether to a chiral sulfoxide. acs.org Chiral sulfoxides are valuable intermediates in organic synthesis, serving as chiral auxiliaries to control the stereochemistry of reactions on adjacent parts of the molecule. nih.gov This approach provides a pathway to enantiomerically pure or enriched compounds, which is critical in the pharmaceutical industry where often only one enantiomer of a drug is active and the other may be inactive or even harmful. nih.govbiu.ac.il

Contributions to Material Science and Polymer Chemistry

The functional groups of Ethyl 3-methylsulfanylbenzoate also suggest its potential utility in the creation of novel polymers and advanced materials.

The incorporation of sulfur into polymer backbones can impart unique and desirable properties. Poly(thioether)s, for instance, are noted for their high refractive indices, thermal stability, and, in some cases, biocompatibility. nih.govrsc.org Thiol-ene polymerization is a common method for creating such polymers, involving the reaction of monomers with thiol (-SH) and alkene (-C=C-) groups. mdpi.comresearchgate.net While Ethyl 3-methylsulfanylbenzoate is not a monomer itself, it could be chemically modified—for example, by introducing a vinyl or allyl group onto the aromatic ring—to become a functional monomer. Such a monomer would allow for the incorporation of the aromatic thioether moiety into a polymer chain, potentially creating materials for optical applications or specialty plastics. warwick.ac.uk

In a different role, related ethyl-containing compounds have found use as polymer additives. Ionic liquids (ILs), which are salts that are liquid at low temperatures, are increasingly used as antistatic agents in polymer materials like polyurethanes. daneshyari.comresearchgate.net Static charge accumulation on insulating polymers can be a significant problem in electronics and other industries. researchgate.net Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430), function by increasing the ionic conductivity of the material, which allows static charge to dissipate. researchgate.netilschem.com The effectiveness of these ILs often depends on the mobility of their ions within the polymer matrix. daneshyari.comkoeichem.com

| Ionic Liquid Name | Cation | Anion | Target Polymer |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium tetrafluoroborate | [EMIM]⁺ | [BF₄]⁻ | Methyl vinyl silicone rubber researchgate.net |

| 1-Ethyl-2,3-dimethylimidazolium ethyl sulphate | [EDMIM]⁺ | [EtSO₄]⁻ | Acrylic resin researchgate.net |

| 1-Ethylpyridinium bis(trifluoromethanesulfonyl)imide | [EtPy]⁺ | [TFSI]⁻ | Polyether-based polyurethanes researchgate.net |

Organosulfur compounds are a broad class of molecules with significant applications in materials science. britannica.comaccessscience.com The ability of the sulfur atom to exist in various oxidation states (sulfide, sulfoxide, sulfone) allows for the fine-tuning of a material's properties, such as solubility, polarity, and electronic characteristics. nih.govbritannica.com For example, thioether-bearing hyperbranched polyols can have their solubility profiles tailored by oxidizing the thioether groups to more polar sulfoxides. nih.gov This chemical versatility is crucial for designing "smart" materials that respond to environmental stimuli.

Incorporating a moiety like Ethyl 3-methylsulfanylbenzoate into a larger molecular architecture, such as a polymer or a dendrimer, could lead to advanced functional materials. The aromatic ring and sulfur atom can contribute to a high refractive index, a property desirable for optical materials used in lenses and coatings. Furthermore, polythiophenes are well-known conducting polymers, and while Ethyl 3-methylsulfanylbenzoate is not a thiophene, the presence of the sulfur-aromatic system provides a foundational element that could be built upon to create novel electroactive or photoactive materials. britannica.com

Solvent Applications and Reaction Media Development

Esters are widely used as solvents in the chemical industry due to their ability to dissolve a wide range of organic compounds, their moderate polarity, and their relatively low reactivity in many contexts. openstax.orgebsco.com Well-known examples include ethyl acetate (B1210297) and butyl acetate. Aromatic esters, such as ethyl benzoate (B1203000) and benzyl (B1604629) benzoate, are also employed as solvents, often for reactions requiring higher temperatures due to their higher boiling points. google.comwikipedia.orgthegoodscentscompany.com

Ethyl 3-methylsulfanylbenzoate, with an estimated boiling point of approximately 234°C, fits the profile of a high-boiling point aromatic ester solvent. evitachem.com Its liquid state at room temperature and miscibility with most organic solvents would make it a suitable medium for organic reactions that require elevated temperatures to proceed at a reasonable rate. acs.orgorganic-chemistry.org Its structure provides a polar ester group and a less polar aromatic thioether portion, giving it balanced solvating properties for a variety of reagents.

Exploration of Ionic Liquids as Green Solvents in Synthesis

Ionic liquids (ILs) have emerged as a significant class of "green" solvents in chemical synthesis, offering a compelling alternative to traditional volatile organic compounds (VOCs). These salts, which are liquid at or near room temperature, possess a unique combination of properties that make them environmentally benign and highly versatile for a range of chemical reactions. A key characteristic of ionic liquids is their negligible vapor pressure, which drastically reduces air pollution and exposure risks associated with volatile solvents. Their high thermal stability allows for a wide range of reaction temperatures, often leading to improved reaction kinetics and selectivity.

The "designer" nature of ionic liquids is one of their most significant advantages; their physical and chemical properties, such as polarity, hydrophobicity, and viscosity, can be fine-tuned by modifying the structure of their constituent cations and anions. This tunability enables the creation of task-specific ionic liquids optimized for a particular chemical transformation, enhancing their efficacy as reaction media. For instance, the miscibility of 1-alkyl-3-methylimidazolium tetrafluoroborate salts with water can be adjusted by altering the length of the alkyl chain, a feature that can be exploited for simplified product separation. Ionic liquids can dissolve a wide array of organic, inorganic, and organometallic compounds, making them suitable for diverse catalytic processes, including Heck reactions, Diels-Alder reactions, and Friedel-Crafts reactions.

The application of ionic liquids in synthesis is not without challenges, particularly concerning the separation of non-volatile products from the ionic liquid medium. While extraction with organic solvents is a possibility, it compromises the "green" credentials of the process. Innovative solutions, such as the use of supercritical fluids for product recovery, are being explored to address this limitation and further solidify the role of ionic liquids as sustainable solvents in modern chemical synthesis.

Role in Extraction and Purification Processes

The unique physicochemical properties of ionic liquids also position them as effective solvents for various extraction and purification processes. Their immiscibility with many organic solvents and tunable miscibility with water allows for the design of efficient liquid-liquid extraction systems. This is particularly advantageous for separating products from reaction mixtures or for extracting specific compounds from natural sources.

The hydrophobicity of certain ionic liquids can be tailored to facilitate the extraction of hydrophobic organic molecules from aqueous phases. This has been demonstrated in the extraction of a variety of substances, including metal ions and organic compounds. The choice of cation and anion in the ionic liquid structure dictates its extractive properties, allowing for a high degree of selectivity in separating target molecules.

In addition to their role as extraction solvents, ionic liquids can be employed in various purification techniques. Their ability to dissolve a wide range of compounds can be harnessed to selectively precipitate solutes by altering temperature or by adding an anti-solvent. The non-volatile nature of ionic liquids is again a significant benefit in these applications, as it prevents solvent loss during processing. However, the recovery of the target compound from the ionic liquid phase remains a critical consideration, with methods like back-extraction, distillation (for volatile products), and supercritical fluid extraction being actively investigated to develop closed-loop, sustainable purification processes.

Structure Activity Relationship Sar Studies of Ethyl 3 Methylsulfanylbenzoate Derivatives Mechanistic Focus

Systematic Modification of the Ester Moiety and its Impact on Chemical Reactivity

The ester group (-COOEt) is a primary site for chemical reactions, such as hydrolysis and transesterification. Modifying the ethyl portion of this moiety allows for a direct investigation into the influence of sterics and electronics on the reactivity of the carbonyl carbon.

Research findings indicate that the size and nature of the alkyl group in an ester can significantly affect reaction rates. In principle, replacing the ethyl group with smaller (e.g., methyl) or larger (e.g., propyl, isopropyl, tert-butyl) alkyl chains would alter the accessibility of the electrophilic carbonyl carbon to nucleophiles.

Steric Hindrance: Increasing the steric bulk of the alkyl group generally decreases the rate of nucleophilic acyl substitution. A larger group physically obstructs the path of the incoming nucleophile, raising the activation energy of the reaction. For instance, the rate of hydrolysis is expected to decrease as the alkyl group changes from methyl to ethyl, and further to isopropyl.

Electronic Effects: While the primary influence of the alkyl group is steric, subtle electronic effects can also play a role. Alkyl groups are weakly electron-donating, and minor variations in this property can slightly modulate the electrophilicity of the carbonyl carbon.

| Alkyl Group (R in -COOR) | Structure | Expected Steric Hindrance | Predicted Relative Rate of Reaction |

|---|---|---|---|

| Methyl | -CH₃ | Low | 1.00 (Reference) |

| Ethyl | -CH₂CH₃ | Moderate | 0.60 |

| Isopropyl | -CH(CH₃)₂ | High | 0.15 |

| tert-Butyl | -C(CH₃)₃ | Very High | 0.01 |

Investigations of Substituent Effects on the Benzoate (B1203000) Ring (e.g., halogens, amino groups)

Introducing substituents onto the benzoate ring profoundly alters the electron density distribution of the aromatic system, thereby influencing its reactivity towards electrophilic aromatic substitution (EAS) and modifying the properties of the existing functional groups. The nature and position of these substituents dictate whether the ring becomes more or less reactive than the parent molecule. libretexts.org

Substituents are broadly classified as either activating or deactivating groups, which also direct incoming electrophiles to specific positions (ortho, meta, or para). pressbooks.pub

Activating Groups: Electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups increase the electron density of the ring, particularly at the ortho and para positions, through resonance. pressbooks.pub This makes the ring significantly more reactive towards electrophiles and directs incoming substituents to these positions.

Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the ring's electron density, making it less reactive. pressbooks.pub Most deactivating groups direct incoming electrophiles to the meta position. Halogens are a notable exception; they are deactivating due to their inductive effect but are ortho-para directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orgpressbooks.pub

| Substituent | Type | Effect on Reactivity (vs. Benzene) | Directing Influence |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Increases | Ortho, Para |

| -OH (Hydroxyl) | Strongly Activating | Increases | Ortho, Para |

| -Cl (Chloro) | Weakly Deactivating | Decreases | Ortho, Para |

| -Br (Bromo) | Weakly Deactivating | Decreases | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Strongly Decreases | Meta |

Alterations of the Methylthio Group and their Influence on Molecular Interactions

The methylthio group (-SCH₃) is a key functional moiety whose sulfur atom can exist in various oxidation states. Altering this group significantly modifies its electronic properties, which in turn influences the reactivity of the entire molecule.

The sulfur atom in the methylthio group has lone pairs of electrons that it can donate to the benzene (B151609) ring via resonance, making it a weakly activating, ortho-para directing group. However, its electronegativity also allows for a modest inductive withdrawal of electron density.

Oxidation of the sulfur atom fundamentally changes its character:

Sulfoxide (B87167) (-SOCH₃): Oxidation to a sulfoxide creates a polar, electron-withdrawing group. This change deactivates the aromatic ring towards electrophilic substitution and directs incoming groups primarily to the meta position.

Sulfone (-SO₂CH₃): Further oxidation to a sulfone results in a strongly electron-withdrawing group. The sulfone group is a powerful deactivator and a meta-director, significantly reducing the ring's nucleophilicity.

These transformations provide a method for tuning the electronic landscape of the molecule, thereby controlling its reactivity in subsequent chemical transformations.

| Group | Structure | Dominant Electronic Effect | Effect on Ring Reactivity (EAS) | Directing Influence |

|---|---|---|---|---|

| Methylthio | -SCH₃ | Resonance Donation (Activating) | Activates | Ortho, Para |

| Methylsulfinyl (Sulfoxide) | -SOCH₃ | Inductive Withdrawal (Deactivating) | Deactivates | Meta |

| Methylsulfonyl (Sulfone) | -SO₂CH₃ | Strong Inductive/Resonance Withdrawal (Deactivating) | Strongly Deactivates | Meta |

Elucidating SAR through Computational and Spectroscopic Approaches

Modern analytical techniques are indispensable for understanding the intricate details of structure-activity relationships at a molecular level. Computational chemistry and spectroscopy provide powerful tools to predict and verify the effects of structural modifications.

Computational Approaches: Density Functional Theory (DFT) calculations can be used to model the geometry and electronic properties of Ethyl 3-methylsulfanylbenzoate derivatives. rsc.org These methods allow for the calculation of molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions of a molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. rsc.orgnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to assess chemical stability and reactivity. nih.gov

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of atoms. Chemical shifts of protons and carbons on the aromatic ring change predictably with the introduction of electron-donating or electron-withdrawing substituents, providing experimental validation of their electronic effects. rsc.org

Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the molecule. The stretching frequency of the ester carbonyl group (C=O), for instance, is sensitive to electronic effects from ring substituents. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups tend to decrease it. patsnap.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy, combined with methods like principal component analysis (PCA), can be used to study intermolecular interactions, such as hydrogen bonding, in mixtures containing the compound. esciencesspectrum.com

These combined approaches provide a comprehensive picture, linking theoretical predictions of electronic structure with experimental observations of chemical behavior.

Derivatization Strategies for Targeted Chemical Transformations

Derivatization involves chemically modifying a core structure to produce new compounds with altered properties or to prepare it for specific subsequent reactions. For Ethyl 3-methylsulfanylbenzoate, derivatization can be targeted at the three main functional regions: the ester, the aromatic ring, and the methylthio group.

Ester Modification: The ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for synthesizing amides, acid chlorides, or other esters. This transformation is fundamental for building more complex molecular architectures.

Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation can introduce new functional groups onto the ring. The position of this new group is dictated by the directing effects of the existing ester and methylthio substituents. Such functionalization is a common strategy in the synthesis of therapeutic agents and other complex organic molecules. derpharmachemica.com

Methylthio Group Oxidation: As discussed previously, the selective oxidation of the sulfide (B99878) to a sulfoxide or sulfone is a powerful strategy to modulate the electronic properties of the molecule, which can be a key step in a multi-step synthesis to control the regioselectivity of a subsequent reaction.

| Target Site | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Ester | Saponification | NaOH, H₂O | Carboxylic Acid (-COOH) |

| Ester | Aminolysis | R-NH₂ | Amide (-CONHR) |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Aromatic Ring | Bromination | Br₂, FeBr₃ | Bromo (-Br) |

| Methylthio Group | Oxidation | H₂O₂, m-CPBA | Sulfoxide (-SOCH₃) or Sulfone (-SO₂CH₃) |

Green Chemistry Principles and Sustainable Synthesis of Ethyl 3 Methylsulfanylbenzoate

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comigitsarang.ac.in An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. scranton.edu

The traditional Fischer-Speier esterification of 3-methylsulfanylbenzoic acid with ethanol (B145695), catalyzed by a strong acid like sulfuric acid, is a common synthetic route. The balanced chemical equation for this reaction is:

C₈H₈O₂S + C₂H₅OH ⇌ C₁₀H₁₂O₂S + H₂O

To calculate the theoretical atom economy for this process:

| Reactant | Molecular Weight ( g/mol ) |

| 3-Methylsulfanylbenzoic acid | 168.21 |

| Ethanol | 46.07 |

| Total Reactant Mass | 214.28 |

| Product | Molecular Weight ( g/mol ) |

| Ethyl 3-methylsulfanylbenzoate | 196.26 |

| Water (byproduct) | 18.02 |

The atom economy is calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

(196.26 g/mol / 214.28 g/mol ) x 100% = 91.59%

While this represents a relatively high atom economy, waste is still generated from the water byproduct and any excess reactants or catalysts used. Waste minimization strategies focus on optimizing reaction conditions to achieve high yields and selectivity, thereby reducing the formation of side products. The use of recyclable catalysts and the recovery and reuse of excess ethanol can further minimize waste streams. jk-sci.com

Development of Less Hazardous Synthetic Routes and Reagents

A key aspect of green chemistry involves designing synthetic pathways that utilize and generate substances with minimal toxicity to human health and the environment. nih.gov In the context of ethyl 3-methylsulfanylbenzoate synthesis, this involves moving away from hazardous reagents and solvents.

Traditional esterification methods often employ strong mineral acids like sulfuric acid as catalysts. researchtrend.netchemicalbook.com While effective, these acids are corrosive and require neutralization, leading to the formation of salt waste. Alternative, less hazardous catalytic systems are being explored. For instance, solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) and sulfated zirconia, offer advantages like easier separation from the reaction mixture and reduced corrosivity. nih.govresearchgate.net

The Steglich esterification, another common method, often uses hazardous coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which is a potent allergen, and chlorinated solvents like dichloromethane (B109758) (DCM). rsc.org Greener alternatives to the Steglich esterification have been developed, such as using Mukaiyama's reagent in conjunction with safer solvents like dimethyl carbonate (DMC). rsc.org

The development of innovative catalytic reactions, such as the "ester dance reaction," which allows for the isomerization of aromatic esters under milder conditions, also contributes to the development of less hazardous synthetic routes by potentially reducing the need for harsh reagents. waseda.jpwaseda.ac.jp

Utilization of Green Solvents and Solvent-Free Reaction Conditions

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the waste generated. nih.gov The development and use of green solvents or solvent-free conditions are therefore critical for the sustainable synthesis of ethyl 3-methylsulfanylbenzoate.

Traditional solvents for esterification, such as toluene (B28343) or hexane, are often volatile organic compounds (VOCs) with associated health and environmental risks. Greener solvent alternatives include:

Acetonitrile: This has been shown to be a less hazardous solvent for Steglich esterification, with reaction rates and yields comparable to traditional chlorinated solvents. nih.gov

Deep Eutectic Solvents (DESs): These are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors, which are often biodegradable and have low toxicity. They can act as both the solvent and catalyst in esterification reactions. semanticscholar.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and environmentally benign solvent that can be used for various chemical reactions, including esterifications. nih.govwikipedia.org

Water: While the Fischer-Speier esterification produces water, which can limit the reaction equilibrium, performing esterifications in aqueous media under certain conditions is an area of active research. nih.gov

Solvent-free reaction conditions represent an even greener approach. These reactions can be facilitated by microwave irradiation or by grinding the solid reactants together, sometimes with a solid catalyst. nih.govdatapdf.comsemanticscholar.org Solvent-free esterification of carboxylic acids using supported iron oxide nanoparticles as a recoverable catalyst has also been demonstrated to be an efficient and environmentally friendly process. mdpi.com

Energy Efficiency in Synthesis and Process Optimization

Improving energy efficiency is a fundamental aspect of green chemistry that can lead to both environmental and economic benefits. This can be achieved by designing synthetic routes that operate at ambient temperature and pressure, or by utilizing alternative energy sources that enhance reaction rates and reduce reaction times.

For the synthesis of ethyl 3-methylsulfanylbenzoate, energy efficiency can be improved through:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of esterification reactions, leading to shorter reaction times and potentially lower energy consumption compared to conventional heating methods. nih.gov

Ultrasonic Irradiation: The use of ultrasound can enhance the transesterification of oils to ethyl esters, with reactions proceeding to high yields in shorter times and at ambient temperature and pressure. scielo.brdntb.gov.uaresearchgate.net

Process Optimization: A systematic approach to optimizing reaction parameters such as temperature, pressure, catalyst loading, and reactant molar ratios can lead to improved yields and reduced energy inputs. olemiss.edurepec.org For example, in the production of ethylbenzene, a related aromatic compound, process simulation and economic analysis are used to identify optimal operating conditions. olemiss.edu

Magnetocatalysis, which uses an alternating current magnetic field to selectively heat iron-based nanoparticles, is an emerging technology that offers a highly energy-efficient method for catalytic reactions. acs.org

Catalyst Development for Enhanced Selectivity and Efficiency

The development of advanced catalysts is central to achieving greener synthetic pathways for ethyl 3-methylsulfanylbenzoate. An ideal catalyst should be highly active, selective, stable, and recyclable. researchgate.net

Recent advancements in catalysis for esterification reactions include:

Homogeneous Catalysts: While traditional mineral acids are effective, novel homogeneous catalysts such as imidazolium (B1220033) ionic liquid-supported sulfonic acids have been developed. These can be more easily separated from the product and recycled. researchgate.net

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, allowing for easy separation and reuse. Examples include:

Mesoporous Titanosilicates: These materials have shown high activity and selectivity in the synthesis of other aromatic compounds. rsc.org

Supported Iron Oxide Nanoparticles: These have been used as efficient and recoverable catalysts for solvent-free esterifications. mdpi.com

Sulfated Montmorillonite (B579905) Clay: This has been used as an acidic catalyst for the esterification of waste cooking oil.

Biocatalysts: Enzymes, such as lipases, can catalyze esterification reactions under mild conditions with high selectivity, although their application in industrial-scale synthesis of specific aromatic esters is still an area of development. jk-sci.com

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Continuous Manufacturing Techniques

The paradigm of chemical synthesis is gradually shifting from traditional batch processes to more efficient, safer, and scalable continuous flow manufacturing. This evolution is particularly relevant for the production of specialty chemicals like Ethyl 3-methylsulfanylbenzoate. The application of flow chemistry to the synthesis of benzoate (B1203000) esters has demonstrated significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. ajibio-pharma.comchim.it

For instance, the esterification of benzoic acid to ethyl benzoate has been successfully demonstrated under supercritical conditions in a flow reactor, achieving high yields in remarkably short reaction times. nih.gov This approach minimizes thermal degradation and side reactions, leading to a purer product. A patented continuous process for preparing various benzoic acid esters highlights the industrial viability of this methodology, emphasizing benefits such as catalyst recycling and the reduction of high boiling impurities. google.com

The future integration of Ethyl 3-methylsulfanylbenzoate synthesis into continuous manufacturing systems could involve multi-step telescoped processes, where crude intermediates from one step are directly fed into the next reaction coil without isolation. chim.it This methodology significantly reduces waste, energy consumption, and manual handling.

Table 1: Potential Advantages of Flow Chemistry for Ethyl 3-methylsulfanylbenzoate Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to Ethyl 3-methylsulfanylbenzoate |

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid heating and cooling. ajibio-pharma.com | Precise temperature control can minimize side reactions related to the sulfur moiety. |

| Mass Transfer | Efficient mixing leads to faster reaction rates and higher conversions. | Improved reaction kinetics for the esterification process. |

| Safety | Small reaction volumes minimize the risk associated with exothermic reactions or hazardous materials. ajibio-pharma.com | Safer handling of reagents and intermediates. |

| Scalability | "Scaling-out" by running the process for longer periods is more straightforward than "scaling-up" batch reactors. ajibio-pharma.com | Facilitates production from laboratory to industrial scale. |

| Automation | Allows for precise control and data logging, leading to consistent product quality. nih.gov | Ensures high purity and reproducibility of Ethyl 3-methylsulfanylbenzoate. |

Future research will likely focus on developing optimized flow-based synthetic routes to Ethyl 3-methylsulfanylbenzoate, potentially utilizing packed-bed reactors with immobilized catalysts or microreactors for enhanced control and efficiency. chim.it

Exploration of Bio-Catalytic and Enzymatic Synthetic Routes

The demand for greener and more sustainable chemical processes has spurred significant interest in biocatalysis. The use of enzymes, such as lipases, for esterification reactions offers high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical catalysis.

The enzymatic synthesis of benzoate esters has been successfully demonstrated. For example, the direct esterification of benzoic acid to methyl benzoate has been achieved with good yields using Candida rugosa lipase (B570770) in an organic medium. nih.gov Research in this area has identified key parameters influencing the reaction, such as the inhibitory effects of the alcohol substrate and the essential role of water content for enzyme activation. nih.gov

Given that Ethyl 3-methylsulfanylbenzoate contains a thioether (sulfanyl) group, the exploration of enzymatic routes is particularly intriguing. Lipases have been shown to catalyze the synthesis of thioesters through transesterification reactions between thiols and vinyl esters, often with high efficiency in continuous-flow microreactors. mdpi.comtandfonline.com This existing research provides a strong foundation for developing a biocatalytic pathway for the synthesis of Ethyl 3-methylsulfanylbenzoate, potentially through the esterification of 3-methylsulfanylbenzoic acid with ethanol (B145695) using a suitable lipase.

Table 2: Key Considerations for Biocatalytic Synthesis of Ethyl 3-methylsulfanylbenzoate

| Factor | Description | Potential Impact on Synthesis |

| Enzyme Selection | Different lipases exhibit varying substrate specificities and stability. | Screening various lipases (e.g., from Candida antarctica, Thermomyces lanuginosus) will be crucial for optimal activity. mdpi.comresearchgate.net |

| Solvent System | The choice of organic solvent can significantly affect enzyme activity and substrate solubility. | A balance between solubilizing the benzoic acid derivative and maintaining enzyme function is necessary. nih.gov |

| Substrate Concentration | High concentrations of alcohol can inhibit lipase activity. nih.gov | Optimization of the ethanol to 3-methylsulfanylbenzoic acid molar ratio will be required. |

| Water Activity | A minimal amount of water is often necessary to activate the enzyme. nih.gov | Precise control of water content in the reaction medium is critical for high yields. |